1-(3,3-Dimethylcyclohexyl)ethan-1-amine
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Overview
Description
1-(3,3-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a cyclohexyl ring substituted with a dimethyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to form 3,3-dimethylcyclohexanone.
Reductive Amination: The resulting 3,3-dimethylcyclohexanone undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides
Major Products Formed:
Oxidation: 3,3-Dimethylcyclohexanone, 3,3-Dimethylcyclohexanoic acid
Reduction: Secondary or tertiary amines
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
1-(3,3-Dimethylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound can be utilized in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
1-(3,3-Dimethylcyclohexyl)ethanone: A ketone derivative with similar structural features but different reactivity.
1-(3,3-Dimethylcyclohexyl)ethanol: An alcohol derivative with distinct chemical properties and applications.
Uniqueness: 1-(3,3-Dimethylcyclohexyl)ethan-1-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKZZMOEJLJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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